molecular formula C9H12Cl3N3 B3085858 [(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 1158349-65-5

[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride

Cat. No.: B3085858
CAS No.: 1158349-65-5
M. Wt: 268.6
InChI Key: TZOUCLGPEQYNTG-UHFFFAOYSA-N
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Description

[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C8H8ClN3. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-1H-benzimidazole-2-carbaldehyde with methylamine in the presence of reducing agents such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of [(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzimidazoles or other derivatives.

Scientific Research Applications

[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride has several scientific research applications. It is used in the development of pharmaceuticals, particularly as a building block for the synthesis of various drugs. Its biological activity has been studied for potential therapeutic uses, including antimicrobial, antiviral, and anticancer properties.

In the field of chemistry, it serves as a reagent for synthesizing other complex organic compounds. In biology, it is used in studies related to enzyme inhibition and receptor binding assays. In industry, it finds applications in the production of agrochemicals and materials science research.

Comparison with Similar Compounds

  • 5-Fluoro-1H-benzimidazol-2-yl)methylamine dihydrochloride

  • N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

  • 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUCLGPEQYNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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